

# Physical and chemical properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (6-Bromo-1,3-benzodioxol-5-yl)methanol

**Cat. No.:** B1267513

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An In-depth Technical Guide to **(6-Bromo-1,3-benzodioxol-5-yl)methanol**

## Introduction

**(6-Bromo-1,3-benzodioxol-5-yl)methanol**, also known as 6-bromopiperonyl alcohol, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a brominated benzodioxole core with a hydroxymethyl group, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(6-Bromo-1,3-benzodioxol-5-yl)methanol** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	231.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	6642-34-8	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Not specified, likely a solid	
Melting Point	90-92°C	<a href="#">[5]</a>
Boiling Point	336.1 ± 42.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.768 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
pKa	13.82 ± 0.10 (Predicted)	<a href="#">[5]</a>
Solubility	No information available	<a href="#">[6]</a>
Storage Temperature	Room Temperature, sealed in dry conditions	<a href="#">[4]</a> <a href="#">[5]</a>

## Computed Properties

Computational chemistry provides further insights into the molecular characteristics of **(6-Bromo-1,3-benzodioxol-5-yl)methanol**.

Property	Value	Source
Topological Polar Surface Area (TPSA)	38.7 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
LogP	1.6701	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Rotatable Bonds	1	<a href="#">[2]</a>

## Experimental Protocols and Reactivity

**(6-Bromo-1,3-benzodioxol-5-yl)methanol** is a valuable starting material for the synthesis of various 1,3-benzodioxole derivatives. Its chemical reactivity is primarily centered around the hydroxyl and bromo functional groups.

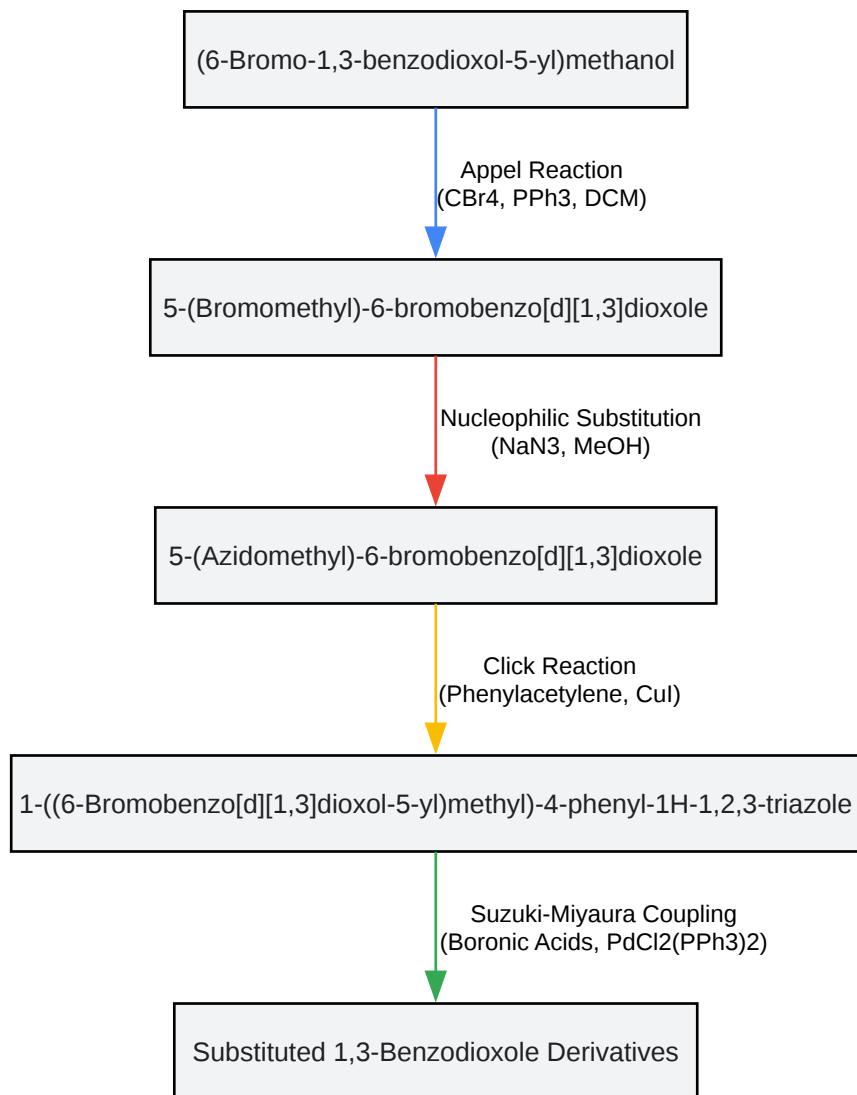
## Synthesis of **(6-Bromo-1,3-benzodioxol-5-yl)methanol** Derivatives

A key application of **(6-Bromo-1,3-benzodioxol-5-yl)methanol** is its use as a precursor in multi-step synthetic pathways. One such pathway involves its conversion to a triazole derivative, followed by a Suzuki-Miyaura coupling reaction to introduce further molecular diversity.<sup>[7]</sup>

Experimental Workflow:

- Appel Reaction: The hydroxyl group of **(6-Bromo-1,3-benzodioxol-5-yl)methanol** is converted to a bromide using carbon tetrabromide ( $\text{CBr}_4$ ) and triphenylphosphine ( $\text{PPh}_3$ ) in dichloromethane (DCM). This reaction typically proceeds with excellent yield.<sup>[7]</sup>
- Nucleophilic Substitution: The resulting benzylic bromide is then subjected to nucleophilic substitution with sodium azide ( $\text{NaN}_3$ ) in methanol (MeOH) to yield the corresponding azidomethyl derivative.<sup>[7]</sup>
- Huisgen 1,3-Dipolar Cycloaddition (Click Reaction): The azide intermediate undergoes a copper-catalyzed click reaction with an alkyne, such as phenylacetylene, to form a 1,2,3-triazole ring.<sup>[7]</sup>
- Suzuki-Miyaura Coupling: The bromo substituent on the benzodioxole ring is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids to introduce a wide range of substituents.<sup>[7]</sup>

## Synthesis Pathway from (6-Bromo-1,3-benzodioxol-5-yl)methanol

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Caption: Synthetic pathway for 1,3-benzodioxole derivatives.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(6-Bromo-1,3-benzodioxol-5-yl)methanol** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

#### Precautionary Statements:

Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]

#### Storage:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is noted to be air-sensitive, and storage under an inert atmosphere is recommended.[6][8]

#### Incompatible Materials:

Strong oxidizing agents and strong bases should be avoided.[6]

#### Safety Information for (6-Bromo-1,3-benzodioxol-5-yl)methanol

GHS Hazards	Handling Precautions	Storage Conditions	Incompatible Materials
H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation	Wear appropriate PPE Use in a well-ventilated area	Cool, dry, well-ventilated place Tightly sealed container Inert atmosphere	Strong oxidizing agents Strong bases

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Caption: Key safety and handling information.

## Conclusion

**(6-Bromo-1,3-benzodioxol-5-yl)methanol** is a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic molecules. Its defined physical properties and predictable reactivity at both the hydroxyl and bromo positions make it a reliable starting material for medicinal chemistry and materials science applications. The synthetic pathways, such as those involving Suzuki-Miyaura coupling, highlight its utility in creating diverse molecular libraries. Adherence to proper safety and handling protocols is essential when working with this compound.

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- To cite this document: BenchChem. [Physical and chemical properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267513#physical-and-chemical-properties-of-6-bromo-1-3-benzodioxol-5-yl-methanol]

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